Naphthalene, 1-[(chloromethyl)sulfinyl]-
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Overview
Description
Naphthalene, 1-[(chloromethyl)sulfinyl]- is an organic compound with the molecular formula C11H9ClO2S It is a derivative of naphthalene, where a chloromethyl group and a sulfinyl group are attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1-[(chloromethyl)sulfinyl]- typically involves the chloromethylation of naphthalene followed by oxidation to introduce the sulfinyl group. One common method involves the reaction of naphthalene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-(chloromethyl)naphthalene. This intermediate is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to yield Naphthalene, 1-[(chloromethyl)sulfinyl]- .
Industrial Production Methods
Industrial production methods for Naphthalene, 1-[(chloromethyl)sulfinyl]- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chloromethylation and oxidation steps, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1-[(chloromethyl)sulfinyl]- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group using strong oxidizing agents.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or neutral conditions.
Major Products
Oxidation: Naphthalene, 1-[(chloromethyl)sulfonyl]-.
Reduction: Naphthalene, 1-[(chloromethyl)thio]-.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Naphthalene, 1-[(chloromethyl)sulfinyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Naphthalene, 1-[(chloromethyl)sulfinyl]- involves its interaction with molecular targets through its reactive chloromethyl and sulfinyl groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the sulfinyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Naphthalene, 1-[(chloromethyl)sulfonyl]-: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Naphthalene, 1-[(chloromethyl)thio]-: Contains a thio group instead of a sulfinyl group.
Naphthalene, 1-[(bromomethyl)sulfinyl]-: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions with various molecular targets, making it a valuable compound in research and industry .
Properties
IUPAC Name |
1-(chloromethylsulfinyl)naphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClOS/c12-8-14(13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNQYNPSRJQFQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478028 |
Source
|
Record name | Naphthalene, 1-[(chloromethyl)sulfinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00478028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
653602-03-0 |
Source
|
Record name | Naphthalene, 1-[(chloromethyl)sulfinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00478028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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